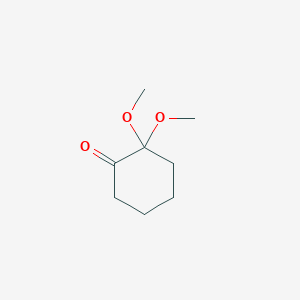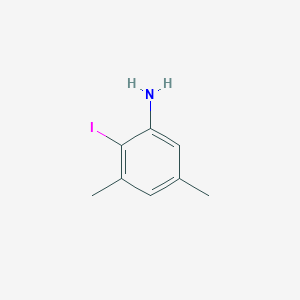
2-Iodo-3,5-dimethylaniline
Overview
Description
2-Iodo-3,5-dimethylaniline: is an organic compound with the molecular formula C8H10IN . It is a derivative of aniline, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with iodine and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 2-Iodo-3,5-dimethylaniline involves the electrophilic aromatic substitution of 3,5-dimethylaniline with iodine. This reaction typically requires an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Sandmeyer Reaction: Another method involves the diazotization of 3,5-dimethylaniline followed by a Sandmeyer reaction, where the diazonium salt is treated with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Iodo-3,5-dimethylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form 2-amino-3,5-dimethyliodobenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: 2-Amino-3,5-dimethyliodobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Iodo-3,5-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It is also employed in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the production of electronic materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which 2-Iodo-3,5-dimethylaniline exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions.
In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
3,5-Dimethylaniline: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodoaniline: Lacks the methyl groups, leading to variations in steric and electronic properties.
2-Bromo-3,5-dimethylaniline: Similar structure but with bromine instead of iodine, affecting its reactivity and applications.
Uniqueness: 2-Iodo-3,5-dimethylaniline is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-iodo-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKCILJUAHZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733863 | |
| Record name | 2-Iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390823-79-7 | |
| Record name | 2-Iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)
![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)
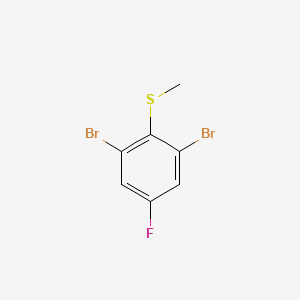
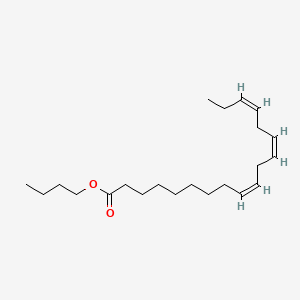
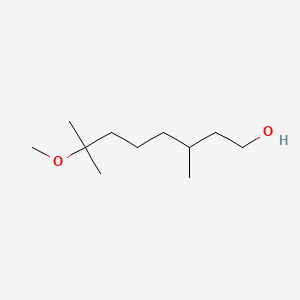
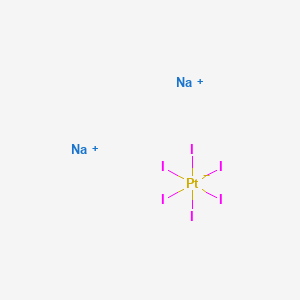
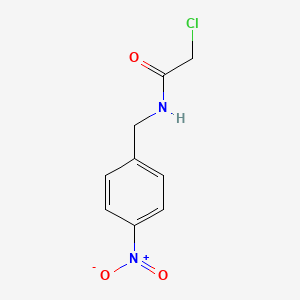
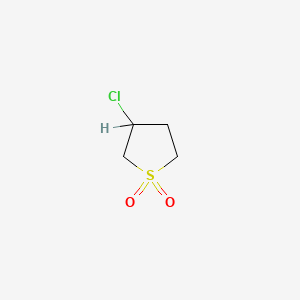

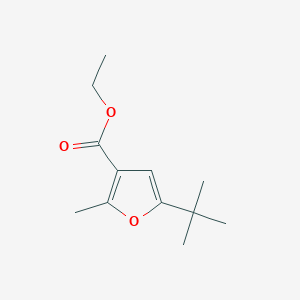
![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)
